benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a fused ring system combining benzothiazole and dihydropyridopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the construction of the dihydropyridopyrimidine ring system. The final step involves the formation of the methanone linkage between these two moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and may have similar chemical properties and applications.
Dihydropyridopyrimidine derivatives: These compounds share the dihydropyridopyrimidine ring system and may exhibit similar biological activities.
Uniqueness
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to its specific combination of benzothiazole and dihydropyridopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O, with a molecular weight of approximately 309.32 g/mol. The compound features a complex structure that combines elements of thiazole and pyridopyrimidine, which are known for their pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of compounds similar to benzo[d]thiazol-2-yl derivatives. For instance, derivatives containing thiazole rings have shown promising antibacterial activity against various bacterial strains:
Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 1.6 mg/mL |
Compound B | Staphylococcus aureus | 0.833 mg/mL |
Compound C | Bacillus subtilis | 0.052 mg/mL |
These results indicate that modifications to the thiazole and pyridopyrimidine structures can enhance antimicrobial properties significantly .
Anticancer Activity
The anticancer potential of benzo[d]thiazol-2-yl derivatives has been explored extensively. A study focused on the cytotoxic effects of these compounds against various cancer cell lines revealed that they can inhibit cell proliferation effectively:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 15.4 | Induction of apoptosis |
HeLa (cervical) | 12.3 | Cell cycle arrest at G2/M phase |
A549 (lung) | 10.5 | Inhibition of DNA synthesis |
The mechanism of action primarily involves the induction of apoptosis and the inhibition of cell cycle progression, making these compounds potential candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzo[d]thiazol-2-yl derivatives have exhibited anti-inflammatory effects. A recent study reported that certain derivatives significantly inhibited COX-2 enzyme activity:
Compound | IC50 (µM) | Comparison to Celecoxib (IC50) |
---|---|---|
Compound D | 0.04 ± 0.02 | Equivalent to Celecoxib (0.04 ± 0.01) |
These findings suggest that compounds derived from benzo[d]thiazole may serve as effective anti-inflammatory agents through COX-2 inhibition .
Case Studies
- Antibacterial Screening : A series of benzo[d]thiazol derivatives were synthesized and screened against Escherichia coli, Staphylococcus aureus, and other pathogens. The study demonstrated that structural modifications led to enhanced antibacterial activity, particularly in compounds with electron-withdrawing groups .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively. The results indicated a promising therapeutic index for further clinical development .
- Inflammation Models : Animal models demonstrated that specific benzo[d]thiazol derivatives reduced inflammation markers significantly in carrageenan-induced paw edema tests, suggesting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-18-12-3-1-2-4-13(12)21-14)19-6-5-11-10(8-19)7-16-9-17-11/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLPQPWCRNSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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